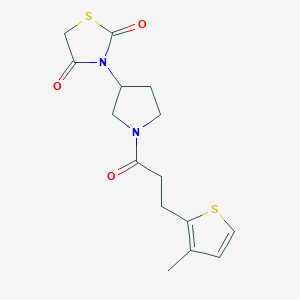

3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione" is a derivative of thiazolidinedione, a class of compounds known for their biological activities, including antihyperglycemic, antimicrobial, and anticancer properties. Thiazolidinediones are characterized by a core 2,4-dione structure and have been the subject of extensive research due to their therapeutic potential .

Synthesis Analysis

The synthesis of thiazolidinedione derivatives often involves cyclization reactions and can be influenced by the presence of various substituents. For instance, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives includes a 1,3-dipolar cycloaddition reaction . Domino reactions of 1,3-thiazolidinedione with malononitrile and aromatic aldehydes have been used to create dihydrothiophene derivatives . Additionally, ionic liquids have been employed as a medium for the Claisen-Schmidt condensation to synthesize thiazolidine-2,4-dione derivatives .

Molecular Structure Analysis

The molecular structure of thiazolidinedione derivatives is often confirmed using spectral data, including IR, NMR, and mass spectrometry. The crystal structure of related compounds, such as 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, has been determined, revealing the conformation of the rigid rings connected by single bonds and the presence of intramolecular hydrogen bonds .

Chemical Reactions Analysis

Thiazolidinedione derivatives can undergo various chemical reactions, including dehydrogenation to form oxazoles and thiazoles . They can also participate in Mannich reactions to yield Mannich bases and can be acetylated to produce N-acetylderivatives . Furthermore, isomerization reactions can lead to the formation of salts of 1-aryl-3-aroyl-4-hydroxy-pyrroline-2-thio-5-one, which can then transform into furanodione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinedione derivatives, such as acid dissociation constants, have been studied to understand their behavior in biological systems . These properties are crucial for the development of new pharmaceutical agents, as they can influence the compound's solubility, stability, and interaction with biological targets.

Case Studies

Several thiazolidinedione derivatives have been evaluated for their biological activities in various models. For example, novel sulfonylthiazolidinediones showed potent antihyperglycemic activity in mouse models . Compounds with a 1,3,4-thiadiazole structure demonstrated remarkable anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines . Additionally, substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized and showed promising hypoglycemic and hypolipidemic activities in diabetic mice .

Mechanism of Action

Target of Action

It is known that pyrrolidine-2,5-dione derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It is known that pyrrolidine-2,5-dione derivatives have been assessed in established pain models .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The compound has demonstrated significant antinociceptive effects in the formalin-induced model of tonic pain . Furthermore, it has also revealed antiallodynic properties in the model of oxaliplatin-induced peripheral neuropathy, while one of the compounds attenuated tactile allodynia in the model of diabetic streptozotocin-induced peripheral neuropathy .

Action Environment

It is known that the physicochemical parameters of pyrrolidine and its derivatives can be influenced by steric factors, which can affect their biological activity .

properties

IUPAC Name |

3-[1-[3-(3-methylthiophen-2-yl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-10-5-7-21-12(10)2-3-13(18)16-6-4-11(8-16)17-14(19)9-22-15(17)20/h5,7,11H,2-4,6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQHWJFNPGLJLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B3019158.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide](/img/structure/B3019159.png)

![6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine](/img/structure/B3019163.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B3019164.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B3019170.png)

![2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B3019173.png)